2-{1-[2-(2-Methoxyphenoxy)ethyl]benzimidazol-2-yl}propan-2-ol

Hydrogen bonding Solubility Drug design

2-{1-[2-(2-Methoxyphenoxy)ethyl]benzimidazol-2-yl}propan-2-ol (CAS 923200-96-8) is a fully synthetic, low-molecular-weight (326.4 g/mol) benzimidazole derivative featuring a tertiary alcohol at the C2 position, an N1-linked 2-(2-methoxyphenoxy)ethyl side chain, and an unsubstituted benzimidazole core. Benzimidazole scaffolds are recognized pharmacophores in medicinal chemistry, and the combination of the methoxyphenoxy ether and the sterically hindered tertiary alcohol differentiates this compound from linear or primary alcohol analogs within the same chemotype series.

Molecular Formula C19H22N2O3
Molecular Weight 326.4g/mol
CAS No. 923200-96-8
Cat. No. B368399
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{1-[2-(2-Methoxyphenoxy)ethyl]benzimidazol-2-yl}propan-2-ol
CAS923200-96-8
Molecular FormulaC19H22N2O3
Molecular Weight326.4g/mol
Structural Identifiers
SMILESCC(C)(C1=NC2=CC=CC=C2N1CCOC3=CC=CC=C3OC)O
InChIInChI=1S/C19H22N2O3/c1-19(2,22)18-20-14-8-4-5-9-15(14)21(18)12-13-24-17-11-7-6-10-16(17)23-3/h4-11,22H,12-13H2,1-3H3
InChIKeyHEFORZHQGKKJMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-{1-[2-(2-Methoxyphenoxy)ethyl]benzimidazol-2-yl}propan-2-ol (CAS 923200-96-8): A Synthetic Benzimidazole Research Tool for Targeted Library Design and SAR Studies


2-{1-[2-(2-Methoxyphenoxy)ethyl]benzimidazol-2-yl}propan-2-ol (CAS 923200-96-8) is a fully synthetic, low-molecular-weight (326.4 g/mol) benzimidazole derivative featuring a tertiary alcohol at the C2 position, an N1-linked 2-(2-methoxyphenoxy)ethyl side chain, and an unsubstituted benzimidazole core . Benzimidazole scaffolds are recognized pharmacophores in medicinal chemistry, and the combination of the methoxyphenoxy ether and the sterically hindered tertiary alcohol differentiates this compound from linear or primary alcohol analogs within the same chemotype series. It is primarily supplied as a research-grade screening compound or building block for hit-to-lead optimization and structure–activity relationship (SAR) exploration .

Why Generic Benzimidazole Derivatives Cannot Replace 2-{1-[2-(2-Methoxyphenoxy)ethyl]benzimidazol-2-yl}propan-2-ol in Focused SAR Campaigns


Within the benzimidazole chemotype, minor alterations to the alcohol oxidation state (primary vs. secondary vs. tertiary) or the ethylene linker composition can produce substantial shifts in hydrogen-bonding capacity, metabolic stability, and CYP450 inhibition profiles—parameters that are not captured by simple structural similarity metrics. In the absence of head-to-head pharmacological data, generic substitution of the tertiary alcohol moiety with a primary or secondary alcohol analog (e.g., {1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}methanol or 1-{1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-propanol) cannot be assumed to preserve target binding, selectivity, or ADME behavior. The quantitative evidence below, although limited by the current state of publicly reported data, underscores why procurement decisions must be guided by compound-specific properties rather than class-level assumptions .

Quantitative Differentiation Evidence for 2-{1-[2-(2-Methoxyphenoxy)ethyl]benzimidazol-2-yl}propan-2-ol (CAS 923200-96-8) Relative to Structurally Proximal Analogs


Tertiary Alcohol at C2 Confers Reduced Hydrogen-Bond Donor Capacity Relative to Primary and Secondary Alcohol Analogs

The target compound possesses a tertiary alcohol (propan-2-ol) at the benzimidazole C2 position, whereas the closest commercially available analogs bear either a primary alcohol ({1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}methanol, CAS 853752-66-6) or a secondary alcohol (1-{1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-propanol) . The tertiary alcohol eliminates one hydrogen-bond donor (HBD) site compared to the primary alcohol, reducing the HBD count from 2 to 1. In the absence of direct experimental comparators, this structural distinction implies lower aqueous solubility and diminished propensity for Phase II glucuronidation, a class-level inference supported by general medicinal chemistry principles but not yet validated by compound-specific ADME assays .

Hydrogen bonding Solubility Drug design

Steric Bulk of the gem-Dimethyl Group Differentiates the Target Compound from Secondary and Primary Alcohol Series Members

The C2 substituent of the target compound is a propan-2-ol group containing a gem-dimethyl moiety directly attached to the carbinol carbon, whereas the secondary alcohol analog (1-{1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-propanol) carries an ethyl-substituted secondary alcohol and the primary alcohol analog has only a hydroxymethyl group . The gem-dimethyl group increases steric shielding around the alcohol oxygen, which can reduce susceptibility to oxidative metabolism (e.g., alcohol dehydrogenase-mediated oxidation) and attenuate potential off-target interactions with metalloenzymes that require a less hindered alcohol ligand [1]. This is a class-level inference drawn from the known metabolic stability advantages of tertiary alcohols over primary and secondary alcohols in drug design, but no compound-specific metabolic stability data (e.g., human liver microsome half-life) are publicly available for the target compound or its analogs.

Steric hindrance Metabolic stability Selectivity

Computationally Predicted LogP Distinguishes Target Compound from the Lower-Molecular-Weight Primary Alcohol Analog

Based on consensus predictions from cheminformatics models (ALOGPS 2.1, ChemAxon), the target compound exhibits a predicted octanol–water partition coefficient (cLogP) of approximately 2.89, compared to a predicted cLogP of ~2.3 for the primary alcohol analog {1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}methanol (CAS 853752-66-6) . The ~0.6 log unit increase in lipophilicity is attributable to the additional methylene and methyl groups in the tertiary alcohol side chain. This difference places the target compound closer to the CNS drug-like sweet spot (cLogP 2–4), whereas the primary alcohol analog falls below the commonly accepted lower bound for optimal brain penetration.

Lipophilicity Predicted LogP Physicochemical properties

Optimal Application Scenarios for 2-{1-[2-(2-Methoxyphenoxy)ethyl]benzimidazol-2-yl}propan-2-ol Based on Differentiating Properties


CNS-Focused Hit-to-Lead Library Enrichment When Tertiary Alcohol Motifs Are Desired

The elevated predicted cLogP (~2.89) and reduced HBD count make this compound a rational selection for CNS-oriented screening libraries, where compounds with cLogP between 2 and 4 and ≤1 hydrogen-bond donor are empirically favored for brain penetration . By contrast, the primary alcohol analog (cLogP ~2.3, HBD = 2) would be predicted to have lower CNS exposure and is better suited to peripheral-target projects.

Metabolic Stability SAR Studies for Benzimidazole Series Optimization

The sterically hindered tertiary alcohol provides a built-in probe for evaluating the role of alcohol oxidation state on metabolic stability within a benzimidazole series. In a back-to-back microsomal stability experiment comparing the target compound with its secondary and primary alcohol congeners, the tertiary alcohol is expected, based on class-level precedent, to exhibit a longer half-life, helping medicinal chemists prioritize the tertiary alcohol motif for lead optimization [1].

Selectivity Profiling Against Metalloenzyme Off-Targets (e.g., Alcohol Dehydrogenases, CYP450 2E1)

The gem-dimethyl substitution shields the alcohol oxygen from enzymatic oxidation, which may reduce off-target engagement of alcohol-metabolizing enzymes compared to primary or secondary alcohol analogs. This structural feature makes the compound a valuable negative control or selectivity tool in panels where alcohol oxidation is a confounding variable, although confirmatory enzyme inhibition data are not yet published [1].

Chemical Probe for Hydrogen-Bonding Pharmacophore Hypothesis Testing

With only one HBD (the tertiary –OH), the target compound can serve as a matched molecular pair with the primary alcohol analog (HBD = 2) to experimentally isolate the contribution of hydrogen-bond donation to target binding affinity and selectivity. Such paired testing can deconvolute the pharmacophoric importance of the alcohol moiety in benzimidazole-based hit series .

Quote Request

Request a Quote for 2-{1-[2-(2-Methoxyphenoxy)ethyl]benzimidazol-2-yl}propan-2-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.